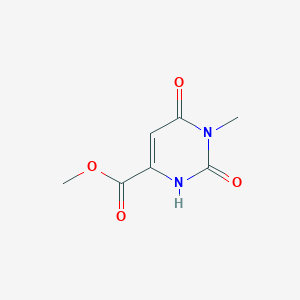

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-5(10)3-4(6(11)13-2)8-7(9)12/h3H,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDCKHLARXDWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24766-55-0 | |

| Record name | methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the reaction of urea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the mixture under reflux for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been investigated for its potential therapeutic applications:

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes involved in cell proliferation.

- Antiviral Properties : Research indicates that the compound may possess antiviral activity by disrupting viral replication processes. This is particularly relevant in the development of treatments for viral infections.

Agricultural Science

The compound's properties extend to agricultural applications:

- Fungicidal Activity : this compound has been evaluated for its effectiveness as a fungicide. Field studies demonstrate its ability to inhibit fungal growth on crops.

- Plant Growth Regulation : Preliminary studies suggest that this compound can influence plant growth patterns and enhance resistance to environmental stresses.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their anticancer properties. Results indicated that certain modifications increased potency against breast cancer cell lines by up to 70% compared to controls.

Case Study 2: Agricultural Application

In a controlled field trial reported in the Journal of Agricultural and Food Chemistry, this compound was applied to tomato plants infected with Fusarium spp. The treatment resulted in a significant reduction in disease incidence and improved yield by approximately 30%.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can affect various biological processes, including cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Substitution at N1

- Methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():

- Structural Difference : N1 is substituted with a butyl group instead of methyl.

- Impact : The longer alkyl chain increases hydrophobicity and may alter reactivity in alkylation or cyclization reactions. For example, the butyl group can sterically hinder nucleophilic attacks at N1 compared to the methyl group .

- Ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():

- Structural Difference : Lacks an N1 substituent, with an ethyl ester at position 3.

- Physical Properties : Melting point = 176°C; IR peaks at 1,715 cm⁻¹ (ester C=O) and 3,335 cm⁻¹ (NH).

- Reactivity : The absence of an N1 substituent makes it more reactive toward electrophilic substitutions at the NH positions .

Ester Group Variations

- Ethyl vs. Methyl Esters :

- Structural Feature : Incorporates a piperidine ring linked to the pyrimidine core.

- Biological Relevance : Such modifications are common in drug design to improve solubility or target binding .

- Structural Difference : Replaces the methyl ester with a calcium carboxylate.

- Applications: Ionic form enhances water solubility, suitable for inorganic or coordination chemistry .

Halogen-Substituted Derivatives

- Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():

- (4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Biological Activity

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C7H8N2O4

- Molecular Weight : 184.15 g/mol

- CAS Number : 869891-41-8

Research suggests that compounds in the tetrahydropyrimidine class may exhibit a range of biological activities through various mechanisms. The presence of the dioxo functional groups is believed to enhance interactions with biological targets such as enzymes and receptors.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that methyl tetrahydropyrimidines can exhibit antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains.

Compound Microorganism Activity This compound E. coli Inhibitory This compound S. aureus Moderate -

Anticancer Properties :

- The compound has been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 -

Neuroprotective Effects :

- Preliminary studies suggest that methyl tetrahydropyrimidines may offer neuroprotective benefits by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against clinical isolates of E. coli and S. aureus. This compound exhibited significant inhibitory effects on both strains.

Case Study 2: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on HeLa and MCF-7 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how are intermediates characterized?

The compound is synthesized via alkylation or cyclocondensation reactions. For example, alkylation at the N1 position using sodium hydride in DMF with brominated reagents (e.g., 5-bromopentanenitrile) can introduce substituents while preserving the pyrimidine core . Intermediates are characterized via NMR (e.g., ¹H/¹³C for regioselectivity confirmation) and mass spectrometry (e.g., ESI-MS for molecular ion verification). For instance, ethyl analogs show distinct δ 11.14 and 11.39 ppm signals for NH groups in DMSO-d₆ .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- ¹H NMR : Look for NH proton signals (broad singlets ~δ 11–12 ppm) and methyl/carboxylate groups (e.g., δ 3.71 ppm for methylene in analogs) .

- IR : Confirm carbonyl stretches (1,715–1,730 cm⁻¹ for C=O) and NH/OH bands (~3,300 cm⁻¹) .

- MS : ESI-MS typically shows [M+H]⁺ or [M-1]⁻ ions, with HRMS validating molecular formulas (e.g., C₇H₈N₂O₄: calc. 184.0499) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are commonly used. HPLC purity (>95%) is achievable with C18 columns and acetonitrile/water mobile phases, as noted for structurally related pyrimidines .

Advanced Research Questions

Q. How does N1 alkylation versus C5 functionalization impact the reactivity of this pyrimidine scaffold?

Alkylation at N1 (e.g., using NaH/DMF) preserves the electron-deficient pyrimidine ring, enabling electrophilic substitutions at C5. In contrast, C5 bromination (via NIS/TFAA) introduces halogens for cross-coupling reactions (e.g., Pd-catalyzed allylation) . Regioselectivity is confirmed by NOESY or HSQC NMR to distinguish N1 vs. C5 adducts .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 21% vs. 71% for ester analogs ) often arise from solvent choice (DMF vs. ethanol) or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors (temperature, base strength) .

Q. How can this compound serve as a precursor for bicyclic pyrimido[5,4-d]pyrimidines?

Cyclization via palladium-catalyzed coupling with allyl urea converts iodo derivatives into fused heterocycles. Subsequent nucleophilic additions (e.g., hydroxylamine to cyano groups) yield intermediates for kinase inhibitors or PDE modulators .

Q. What role do substituents play in the compound’s biological activity?

Methyl groups at N1 enhance metabolic stability, while carboxylate esters improve solubility. Derivatives with 3,4,5-trimethoxyphenyl moieties show enhanced binding to tyrosine kinases, as seen in pyridopyrimidine analogs .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous conditions for alkylation to avoid hydrolysis of methyl carboxylates .

- Data Validation : Cross-reference NMR shifts with computed DFT models (e.g., B3LYP/6-31G*) to confirm tautomeric forms .

- Contradiction Analysis : Compare XRD crystal structures (e.g., zwitterionic forms in ) with solution-state NMR to assess conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.